The Role of FKBP51-Hsp90 Interaction in Glucocorticoid Receptor Signaling: A Technical Guide
The Role of FKBP51-Hsp90 Interaction in Glucocorticoid Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucocorticoid receptor (GR) is a critical regulator of numerous physiological processes, including stress response, inflammation, and metabolism. Its function is intricately modulated by a dynamic interplay with molecular chaperones and co-chaperones. Among these, the FK506-binding protein 51 (FKBP51) and the heat shock protein 90 (Hsp90) form a critical complex that significantly influences GR signaling. This technical guide provides an in-depth exploration of the FKBP51-Hsp90 interaction and its role in modulating GR activity, offering insights for research and therapeutic development.
FKBP51, encoded by the FKBP5 gene, is a co-chaperone that, in concert with Hsp90, acts as a key negative regulator of GR.[1] High levels of FKBP51 are associated with decreased glucocorticoid sensitivity, a phenomenon linked to various stress-related psychiatric and metabolic disorders.[1][2] Understanding the molecular mechanisms governing the FKBP51-Hsp90-GR heterocomplex is therefore paramount for developing novel therapeutic strategies targeting aberrant GR signaling.
Molecular Mechanism of the FKBP51-Hsp90-GR Interaction
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. This complex includes Hsp90, which is essential for maintaining the GR in a conformation that is competent for ligand binding. FKBP51, through its tetratricopeptide repeat (TPR) domain, binds to the C-terminus of Hsp90.[3][4] This interaction facilitates the incorporation of FKBP51 into the GR-Hsp90 heterocomplex.[5]
The binding of FKBP51 to the GR-Hsp90 complex has several key consequences:
-
Reduced Ligand Binding Affinity: FKBP51 decreases the affinity of the GR for its glucocorticoid ligands.[1][6] This leads to a state of localized glucocorticoid resistance, requiring higher hormone concentrations to achieve the same level of GR activation.
-
Impaired Nuclear Translocation: The presence of FKBP51 in the complex hinders the translocation of the ligand-bound GR to the nucleus.[5][7] This is in contrast to its close homolog, FKBP52, which facilitates this process by recruiting motor proteins like dynein.[1][8]
-
Inhibition of Transcriptional Activity: By reducing both ligand binding and nuclear translocation, FKBP51 ultimately suppresses GR-mediated gene transcription.[7][8]
A crucial aspect of this regulatory system is the existence of an ultrashort negative feedback loop. Glucocorticoid activation of GR leads to the upregulation of FKBP5 gene expression, thereby increasing the levels of FKBP51 protein.[1][6] This feedback mechanism serves to dampen the GR signaling response.
Quantitative Data on FKBP51-Mediated GR Regulation
The inhibitory effects of FKBP51 on GR signaling have been quantified in various studies. The following tables summarize key findings.
| Parameter | Effect of FKBP51 Overexpression | Cell Type/System | Reference |
| GR Ligand Binding | Reduced affinity for glucocorticoids | Lymphocytes, various cell lines | [7][9] |
| GR Nuclear Translocation | Decreased rate and extent | HeLa cells, primary neurons | [6][7] |
| GR Transcriptional Activity | Significant reduction at GRE-luciferase reporter | COS-7 cells, MEFs | [10] |
| Compound | Effect on FKBP51-GR Interaction | Assay | Finding | Reference |
| Benztropine Mesylate | Disrupts the FKBP51/GR/Hsp90 complex | Co-immunoprecipitation | Rescued FKBP51-mediated suppression of GR activity. | [6] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect FKBP51-GR Interaction
This protocol is designed to verify the interaction between FKBP51 and GR within a cellular context.
Materials:
-
Cell lysis buffer (e.g., M-PER or RIPA buffer) with protease inhibitors
-
Antibody against GR (for immunoprecipitation)
-
Antibody against FKBP51 (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture and treat cells as required (e.g., with or without glucocorticoids).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysate with an anti-GR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-FKBP51 antibody to detect the co-immunoprecipitated protein.
Luciferase Reporter Assay for GR Transcriptional Activity
This assay quantifies the transcriptional activity of GR in response to glucocorticoids and the modulatory effect of FKBP51.[11][12]
Materials:
-
Cells stably or transiently transfected with a glucocorticoid response element (GRE)-driven luciferase reporter plasmid.
-
Expression vectors for GR and FKBP51 (if not endogenously expressed).
-
Glucocorticoid agonist (e.g., dexamethasone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with varying concentrations of the glucocorticoid agonist, in the presence or absence of overexpressed FKBP51.
-
Incubate for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the GR transcriptional activity.
Glucocorticoid Receptor Nuclear Translocation Assay
This method visualizes and quantifies the movement of GR from the cytoplasm to the nucleus upon ligand stimulation.[13][14]
Materials:
-
Cells expressing a fluorescently tagged GR (e.g., GFP-GR).
-
Fluorescence microscope or high-content imaging system.
-
Nuclear stain (e.g., DAPI or Hoechst).
-
Glucocorticoid agonist.
Procedure:
-
Culture the GFP-GR expressing cells on glass-bottom dishes or plates suitable for imaging.
-
Treat the cells with the glucocorticoid agonist.
-
At various time points, fix the cells and stain the nuclei with DAPI or Hoechst.
-
Acquire images using a fluorescence microscope, capturing both the GFP-GR and the nuclear stain channels.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of GFP-GR in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.
Visualizing the Signaling Pathways and Experimental Workflows
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical insights into FKBP51 as a Hsp90 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FK506-Binding Protein 51 Regulates Nuclear Transport of the Glucocorticoid Receptor β and Glucocorticoid Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FKBP51 Reciprocally Regulates GRα and PPARγ Activation via the Akt-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. innoprot.com [innoprot.com]
